
2-Bromo-5-chloro-N-methoxy-N-methylbenzamide
Descripción general
Descripción
“2-Bromo-5-chloro-N-methoxy-N-methylbenzamide” is a chemical compound with the CAS Number: 455957-87-6. It has a molecular weight of 278.53 .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H9BrClNO2 .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 278.53 .Aplicaciones Científicas De Investigación
Synthesis Pathways
One application of compounds related to 2-Bromo-5-chloro-N-methoxy-N-methylbenzamide involves the synthesis of heterocyclic compounds, such as in the modified total synthesis of (±)-galanthamine, a compound with significant pharmacological interest. The process utilizes phenol oxidation techniques to achieve the desired compound outcomes, demonstrating the versatility of bromo-chloro methoxybenzamides in synthetic organic chemistry (Kametani et al., 1969).
Antiviral Activity
Another research direction explores the antiviral properties of related compounds. For instance, 2,4-Diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines with bromo and chloro substitutions have been studied for their antiviral activities. These compounds exhibit significant inhibitory effects on retrovirus replication in cell culture, highlighting their potential as antiviral agents (Hocková et al., 2003).
Antidopaminergic Properties
Research into substituted 6-methoxysalicylamides, derived from similar benzamide structures, demonstrates significant antidopaminergic properties. These compounds, particularly those with lipophilic aromatic substituents, have shown potential as blockers of dopamine receptors, indicating their utility in developing treatments for conditions such as schizophrenia and bipolar disorder (de Paulis et al., 1985).
Synthetic Methodologies
In synthetic chemistry, compounds like this compound serve as key intermediates or reactants. For example, efficient synthesis methods for related compounds, such as 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, have been developed, showcasing the role of bromo-chloro methoxybenzamides in the creation of complex molecules with potential therapeutic applications (Hirokawa et al., 2000).
Propiedades
IUPAC Name |
2-bromo-5-chloro-N-methoxy-N-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO2/c1-12(14-2)9(13)7-5-6(11)3-4-8(7)10/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUUXDFXSPHMAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=C(C=CC(=C1)Cl)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{2-[4-(Tert-butyl)-2-aminophenoxy]-ethyl}dimethylamine](/img/structure/B3138359.png)
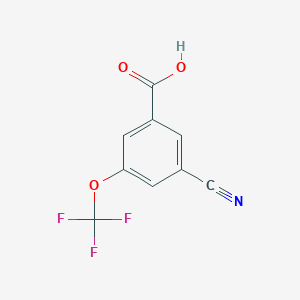
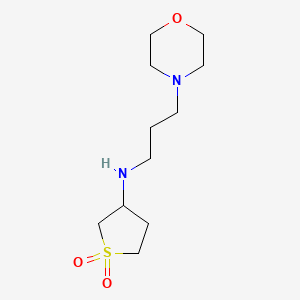
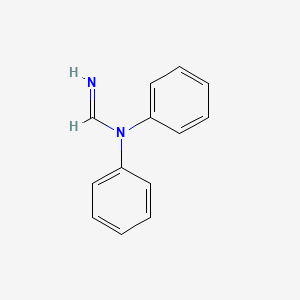
![[3-Bromo-4-(propan-2-yloxy)phenyl]methanol](/img/structure/B3138402.png)
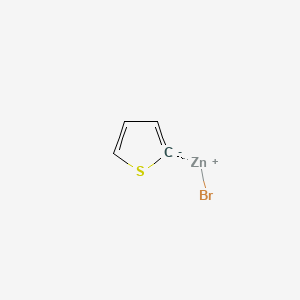
![tert-Butyl n-[(1r,2r)-2-aminocyclobutyl]carbamate](/img/structure/B3138432.png)

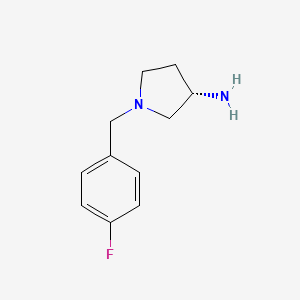

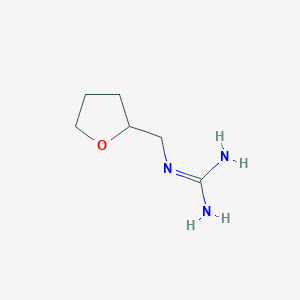

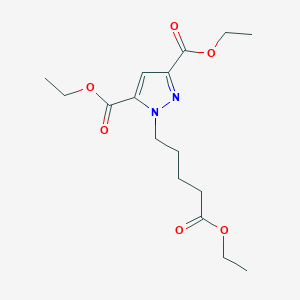
![4-Oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine-2,5-dicarboxylic acid diethyl ester](/img/structure/B3138499.png)